Sulfametrole

Description

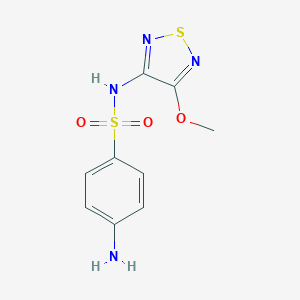

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYMGQQVNAMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865655 | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32909-92-5 | |

| Record name | Sulfametrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfametrole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametrole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sulfametrole on Bacterial Folate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Folate (Vitamin B9) is an essential precursor for the synthesis of nucleotides and certain amino acids, making the folate biosynthetic pathway a critical process for bacterial proliferation. Unlike their mammalian hosts, who obtain folate from their diet, bacteria must synthesize it de novo. This metabolic distinction provides a selective target for antimicrobial agents. Sulfametrole, a member of the sulfonamide class of antibiotics, effectively exploits this vulnerability. This guide delineates the precise mechanism by which this compound disrupts bacterial folate synthesis, provides quantitative data on its inhibitory action, details relevant experimental protocols for its study, and illustrates the key pathways and processes involved.

The Bacterial Folate Synthesis Pathway

Bacteria synthesize 7,8-dihydrofolate (DHF), a precursor to the biologically active tetrahydrofolate (THF), from guanosine triphosphate (GTP), para-aminobenzoic acid (pABA), and glutamate.[1] The pathway involves several key enzymatic steps. A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with pABA to form 7,8-dihydropteroate.[2][3][4] This intermediate is then glutamated by dihydrofolate synthase (DHFS) to yield DHF. Subsequently, dihydrofolate reductase (DHFR) reduces DHF to THF, the active coenzyme required for one-carbon transfer reactions in the synthesis of purines, thymidine, and methionine.[5][6]

Caption: Bacterial de novo folate synthesis pathway.

Core Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the dihydropteroate synthase (DHPS) enzyme.[7][8] Its chemical structure closely mimics that of the natural substrate, pABA.[7] This structural analogy allows this compound to bind to the pABA-binding site on the DHPS enzyme, forming a non-functional enzyme-inhibitor complex.[7][8]

By competitively occupying the active site, this compound prevents the condensation of pABA with DHPPP, thereby halting the synthesis of 7,8-dihydropteroate.[7][9] This blockade of a crucial step in the folate pathway leads to a depletion of the downstream products, DHF and THF. The resulting inability to synthesize essential nucleotides and amino acids inhibits bacterial DNA replication and protein synthesis, ultimately arresting cell growth and division.[7] This mechanism is selective for bacteria because mammalian cells lack the DHPS enzyme and instead acquire folate through dietary intake.[4]

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Analysis of DHPS Inhibition

While specific kinetic data for this compound is not widely published, extensive studies have been conducted on the closely related and structurally similar sulfonamide, sulfamethoxazole (SMX). The data presented below for SMX against wild-type Staphylococcus aureus DHPS serves as a representative example of the inhibitory potency of this drug class. The inhibition constant (Ki) indicates the concentration required to produce half-maximum inhibition, providing a measure of the drug's binding affinity for the enzyme.

| Compound | Enzyme Source | Parameter | Value | Reference |

| Sulfamethoxazole (SMX) | S. aureus (Wild-Type) | KM (for SMX) | 1.1 ± 0.1 µM | [1] |

| Sulfamethoxazole (SMX) | S. aureus (Wild-Type) | Ki | 0.5 ± 0.1 µM | [1] |

| Sulfadiazine | P. carinii (Recombinant) | IC50 | 0.19 µM | [2] |

Table 1: Kinetic parameters for representative sulfonamides against Dihydropteroate Synthase (DHPS). KM is the Michaelis constant, Ki is the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Experimental Protocols: DHPS Inhibition Assay

The activity of DHPS and its inhibition by compounds like this compound can be quantified using a coupled spectrophotometric assay. This method monitors the oxidation of NADPH, which is stoichiometrically linked to the formation of the DHPS product.[7]

Objective: To determine the inhibitory potential (e.g., Ki or IC50) of this compound against DHPS.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (coupling enzyme)

-

Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Cofactor: NADPH

-

Inhibitor: this compound (dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.6, 5 mM MgCl₂)

-

UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of pABA, DHPPP, NADPH, and this compound at known concentrations.

-

Prepare working solutions of DHPS and DHFR in assay buffer. The concentration of DHFR should be in excess to ensure it is not rate-limiting.

-

-

Assay Setup:

-

To each well of a microplate, add the assay buffer.

-

Add varying concentrations of the inhibitor (this compound) to the test wells. Include a control well with no inhibitor (vehicle only).

-

Add a fixed, non-saturating concentration of pABA.

-

Add the coupling enzyme (DHFR) and the cofactor (NADPH).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a fixed concentration of the substrate DHPPP to all wells.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C). Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For Ki determination, repeat the experiment at several different concentrations of the substrate (pABA) and perform a Lineweaver-Burk or Dixon plot analysis.

-

Caption: Workflow for a DHPS spectrophotometric inhibition assay.

Conclusion

This compound operates through a well-defined mechanism of competitive inhibition against dihydropteroate synthase, a critical enzyme in the bacterial folate synthesis pathway. By acting as a structural mimic of the natural substrate pABA, it effectively blocks the production of essential folate precursors, leading to a bacteriostatic effect. This targeted action, specific to a pathway absent in humans, underscores its therapeutic value. The methodologies and quantitative data presented provide a framework for further research into sulfonamide antibiotics and the development of novel inhibitors to combat evolving bacterial resistance.

References

- 1. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 2. Sulfadiazine | CAS 68-35-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfametrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfametrole is a sulfonamide antibiotic characterized by its broad-spectrum bacteriostatic activity. It is a synthetic antimicrobial agent that has been effectively utilized in clinical practice, often in combination with trimethoprim, to target a variety of bacterial infections. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and clinical applications.

Chemical Structure

This compound, with the IUPAC name 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide, is a member of the thiadiazole class of compounds.[1] Its chemical structure consists of a p-aminobenzenesulfonamide moiety linked to a 4-methoxy-1,2,5-thiadiazole ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide[1][2] |

| CAS Number | 32909-92-5[3] |

| Molecular Formula | C₉H₁₀N₄O₃S₂[3] |

| Molecular Weight | 286.33 g/mol [3] |

| SMILES | COC1=NSN=C1NS(=O)(=O)C2=CC=C(N)C=C1[2] |

| InChI Key | IZOYMGQQVNAMHS-UHFFFAOYSA-N[4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (acidic) | 5.51 | Chemaxon |

| pKa (basic) | 1.90 | Chemaxon |

| Water Solubility | 0.757 mg/mL | ALOGPS |

| logP | 1.04 | ALOGPS |

| Polar Surface Area | 107.2 Ų | Chemaxon |

| Hydrogen Bond Donors | 2 | Chemaxon |

| Hydrogen Bond Acceptors | 6 | Chemaxon |

| Rotatable Bonds | 3 | Chemaxon |

Pharmacodynamics: Mechanism of Action

This compound exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[5] As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase (DHPS).[5] This inhibition blocks the conversion of PABA to dihydrofolic acid, a crucial step in the folate biosynthetic pathway.

This targeted disruption of a vital metabolic pathway in susceptible bacteria leads to the cessation of growth and replication.

Synergistic Action with Trimethoprim

In clinical practice, this compound is frequently co-administered with trimethoprim. This combination results in a synergistic antibacterial effect due to the sequential blockade of the same metabolic pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in folic acid synthesis, the conversion of dihydrofolic acid to tetrahydrofolic acid.[6] The dual inhibition significantly enhances the antimicrobial activity and can be bactericidal.

Caption: Inhibition of bacterial folate synthesis pathway by this compound and Trimethoprim.

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its therapeutic efficacy and safety profile.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | Readily absorbed after oral administration |

| Protein Binding | Approximately 78-80% |

| Metabolism | Primarily hepatic, to N4-acetylthis compound |

| Elimination Half-life | 9-12 hours |

| Excretion | Mainly renal, influenced by urinary pH |

Experimental Protocols for ADME Studies

5.1.1. Quantification of this compound in Plasma via HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is used for the therapeutic drug monitoring of this compound in human plasma.[2]

-

Sample Preparation: Protein precipitation is performed on plasma samples.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector set at a wavelength appropriate for this compound (e.g., 254 nm).

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.

5.1.2. In Vitro Permeability Assessment using Caco-2 Cells

The Caco-2 cell permeability assay is a standard in vitro model to predict the intestinal absorption of drugs.

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.

-

Transport Study: The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the opposite side at various time points.

-

Quantification: The concentration of this compound in the samples is determined by a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

5.1.3. In Vitro Metabolism using Human Liver Microsomes

This assay is used to assess the metabolic stability of a compound.

-

Incubation: this compound is incubated with human liver microsomes in the presence of NADPH.

-

Sample Analysis: At different time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.

-

Metabolite Identification: The formation of metabolites, such as N4-acetylthis compound, can also be monitored.

Caption: General experimental workflow for assessing the ADME properties of a drug candidate.

Clinical Applications and Safety Profile

The combination of this compound and trimethoprim is clinically effective in treating a range of bacterial infections.

Key Indications

-

Urinary Tract Infections (UTIs): Effective against common uropathogens.[3]

-

Respiratory Tract Infections: Used in the management of bronchitis and other respiratory infections.[4]

-

Pneumocystis jirovecii Pneumonia (PJP): A crucial agent for both treatment and prophylaxis, particularly in immunocompromised individuals.[7]

-

Other Infections: Also indicated for shigellosis and traveler's diarrhea.[1]

Safety and Adverse Effects

The safety profile of this compound is consistent with that of other sulfonamides.

-

Common Side Effects: Nausea, vomiting, loss of appetite, and skin rashes are the most frequently reported adverse effects.[1][8]

-

Serious Adverse Reactions: Although rare, severe and potentially life-threatening reactions can occur, including:

-

Contraindications: this compound is contraindicated in patients with a known hypersensitivity to sulfonamides or trimethoprim, severe renal or hepatic impairment, and in infants less than two months of age.[5]

Synthesis

While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is not publicly available, the general synthesis of benzenesulfonamide derivatives involves the reaction of a substituted aniline with a sulfonyl chloride. For this compound, this would conceptually involve the reaction of 4-aminobenzenesulfonyl chloride with 3-amino-4-methoxy-1,2,5-thiadiazole. The synthesis of various substituted benzenesulfonamides has been described in the literature, providing a basis for a potential synthetic route.[10]

Conclusion

This compound remains a clinically relevant sulfonamide antibiotic, particularly in its combination formulation with trimethoprim. Its well-defined mechanism of action, targeting bacterial folate synthesis, provides a strong rationale for its use. A thorough understanding of its chemical structure, physicochemical properties, and ADME profile is essential for its optimal and safe use in clinical practice and for the development of future antimicrobial agents. Further research to delineate specific experimental details for its synthesis and to establish an experimentally confirmed melting point would be beneficial for the scientific community.

References

- 1. drugs.com [drugs.com]

- 2. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Urinary tract infections: the efficacy of trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Levels of this compound-trimethoprim in blood and lung-tissue during treatment of respiratory tract infection (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Trimethoprim/sulfametrole: evaluation of the available clinical and pharmacokinetic/pharmacodynamic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of Sulfametrole in Aqueous Environments: An In-depth Technical Guide

A notable scarcity of specific research on the environmental fate of sulfametrole necessitates a broader examination of closely related sulfonamides to infer potential degradation pathways. This technical guide addresses the degradation of sulfonamides in aqueous environments, with a comprehensive focus on sulfamethoxazole (SMX) as a representative compound due to the extensive availability of research data. While the fundamental degradation mechanisms—photolysis, hydrolysis, and biodegradation—are expected to be similar for this compound due to its structural analogy to SMX, it is crucial to recognize that specific transformation products and reaction kinetics will likely differ.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding of sulfonamide degradation, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Degradation Pathways of Sulfonamides (Exemplified by Sulfamethoxazole)

Sulfonamides in aquatic systems are subject to several degradation processes, broadly categorized as abiotic and biotic. Abiotic degradation primarily includes photolysis and hydrolysis, while biotic degradation involves microbial metabolism. Advanced Oxidation Processes (AOPs) are also a significant area of research for the removal of these compounds from water.

Photodegradation

Photodegradation, or photolysis, is a major pathway for the transformation of sulfonamides in sunlit surface waters. This process can occur through direct absorption of light or be mediated by other substances in the water (indirect photolysis), such as hydroxyl radicals.

Key transformation reactions in the photodegradation of SMX include:

-

Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, leading to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.

-

Photoisomerization: The isoxazole ring can undergo rearrangement, forming an SMX isomer.

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common reaction.

-

Nitration: In the presence of nitrate, nitro-derivatives like 4-nitro-sulfamethoxazole can be formed.

Some of the major phototransformation products of sulfamethoxazole are presented in the table below.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many sulfonamides, hydrolysis is a slower degradation process compared to photolysis under typical environmental pH and temperature conditions. However, it can become more significant under specific pH conditions (acidic or alkaline) and at elevated temperatures. Studies on sulfamethoxazole have shown that its hydrolysis rate increases in both acidic and alkaline environments. The primary hydrolysis pathway often involves the cleavage of the S-N bond.

Biodegradation

Microbial activity plays a significant role in the degradation of sulfonamides, particularly in environments rich in microorganisms like wastewater treatment plants and sediments. Various bacterial strains have been identified that can utilize sulfonamides as a source of carbon or nitrogen.

Common biodegradation pathways for sulfamethoxazole include:

-

N-acetylation: A common metabolic pathway where an acetyl group is added to the N4-amino group.

-

Hydroxylation: Microbial enzymes can hydroxylate the aromatic ring or the isoxazole ring.

-

Cleavage of the S-N bond: Similar to abiotic pathways, microorganisms can cleave the sulfonamide bond.

The efficiency of biodegradation can be influenced by factors such as the microbial community composition, temperature, pH, and the presence of other organic matter.

Quantitative Data on Sulfamethoxazole Degradation

The following tables summarize quantitative data from various studies on the degradation of sulfamethoxazole under different conditions.

Table 1: Photodegradation of Sulfamethoxazole

| Condition | Half-life (t½) | Key Transformation Products | Reference |

| Simulated Sunlight (Distilled Water) | Varies (hours to days) | 3-amino-5-methylisoxazole, Sulfanilic acid, SMX isomer | [1] |

| UV/H₂O₂ | Minutes | Hydroxylated SMX | [2] |

| Solar Photo-Fenton (Distilled Water) | < 30 minutes | Mineralization to CO₂, H₂O, SO₄²⁻, NO₃⁻ | [3] |

Table 2: Biodegradation of Sulfamethoxazole

| System | Removal Efficiency | Key Transformation Products/Metabolites | Reference |

| Activated Sludge | Variable (often low) | N-acetyl-SMX | [4] |

| Sphingobacterium mizutaii LLE5 | 93.87% of 50 mg/L in 7 days | Sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, Aniline | |

| Water/Sediment System | DT50 of 39.7 d for 3-amino-5-methylisoxazole | Back-transformation from 4-nitro-sulfamethoxazole | [3] |

Experimental Protocols

This section details common methodologies used in the study of sulfonamide degradation.

Photodegradation Experiments

A typical photolysis experiment involves the following steps:

-

Solution Preparation: A stock solution of the target sulfonamide (e.g., sulfamethoxazole) is prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in the aqueous matrix to be tested (e.g., ultrapure water, surface water).

-

Irradiation: The solution is placed in a photoreactor equipped with a light source that simulates solar radiation (e.g., xenon lamp) or a specific UV wavelength. The temperature is typically controlled.

-

Sampling: Aliquots of the solution are collected at specific time intervals.

-

Sample Analysis: The concentration of the parent compound and its transformation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1]

Biodegradation Experiments

Biodegradation studies are often conducted using batch reactors:

-

Inoculum Preparation: The microbial source, such as activated sludge from a wastewater treatment plant or a pure bacterial culture, is prepared.[4]

-

Experimental Setup: The sulfonamide is added to a mineral salt medium inoculated with the microbial culture. Control experiments (e.g., sterile controls) are run in parallel.

-

Incubation: The reactors are incubated under controlled conditions (e.g., temperature, shaking speed, aerobic/anaerobic).

-

Sampling and Analysis: Samples are taken periodically, filtered, and analyzed by HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of metabolites.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key degradation pathways for sulfamethoxazole and a typical experimental workflow.

// Nodes SMX [label="this compound/Sulfamethoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo [label="Photodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Hydro [label="Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Bio [label="Biodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; AOP [label="Advanced Oxidation\nProcesses", fillcolor="#FBBC05", fontcolor="#202124"];

TP1 [label="Sulfanilic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP2 [label="3-amino-5-methylisoxazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP3 [label="Hydroxylated Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP4 [label="N-acetylated Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mineral [label="Mineralization\n(CO₂, H₂O, Inorganic Ions)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SMX -> Photo; SMX -> Hydro; SMX -> Bio; SMX -> AOP;

Photo -> TP1; Photo -> TP2; Photo -> TP3;

Hydro -> TP1; Hydro -> TP2;

Bio -> TP4; Bio -> TP3; Bio -> TP1; Bio -> TP2;

AOP -> Mineral; TP1 -> Mineral; TP2 -> Mineral; TP3 -> Mineral; TP4 -> Mineral; } .dot Caption: General degradation pathways for sulfonamides in aqueous environments.

// Nodes start [label="Start: Define Degradation\nCondition (e.g., Photolysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Aqueous Solution\nof Sulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp [label="Expose to Degradation\nCondition (e.g., Light, Microbes)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Collect Samples at\nTime Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Samples using\nHPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Identify Transformation Products\nand Determine Kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Elucidate\nDegradation Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> exp; exp -> sample; sample -> analysis; analysis -> data; data -> end; } .dot Caption: A typical experimental workflow for studying sulfonamide degradation.

Conclusion and Future Research

While the degradation of sulfamethoxazole in aqueous environments has been extensively studied, there is a clear and significant knowledge gap concerning the specific degradation pathways and transformation products of this compound. The information presented in this guide, based on SMX, provides a strong foundational understanding of how sulfonamides, in general, are transformed in the environment.

Future research should prioritize studies focused specifically on this compound to:

-

Identify its unique degradation products under various conditions.

-

Determine its degradation kinetics to assess its environmental persistence.

-

Evaluate the ecotoxicity of its transformation products.

Such data is essential for conducting accurate environmental risk assessments and developing effective water treatment strategies for this and other emerging pharmaceutical contaminants.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of Sulfametrole, a sulfonamide antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleotides (purines and thymidine) and ultimately, DNA and RNA synthesis.[1]

Bacteria must synthesize their own folic acid de novo, as they cannot utilize exogenous sources.[1] The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. This compound, being structurally similar to the natural substrate PABA, competes for the active site of DHPS.[1][2] By binding to the enzyme, this compound prevents the formation of 7,8-dihydropteroate, thereby halting the folic acid synthesis pathway. This disruption of a critical metabolic pathway inhibits bacterial growth and proliferation.[1]

It is important to note that this mechanism of action is selective for bacterial cells, as mammalian cells do not possess the DHPS enzyme and instead obtain folic acid from their diet.

Synergistic Action with Trimethoprim

This compound is frequently used in combination with trimethoprim to enhance its antimicrobial efficacy. Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade of the same metabolic pathway leads to a synergistic antibacterial effect and can reduce the development of resistance.

Quantitative Data on this compound's Efficacy

Table 1: In Vitro Activity of this compound against Non-fermenters and Enterobacteriaceae

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Stenotrophomonas maltophilia (50) | 32 | 64 | 16->1024 |

| Burkholderia cepacia complex (50) | 32 | 128 | 4->1024 |

| Other non-fermenters (70) | 32 | 128 | 2->1024 |

| Carbapenemase-producing Enterobacteriaceae (20) | >1024 | >1024 | 128->1024 |

| ESBL-producing Enterobacteriaceae (20) | >1024 | >1024 | 64->1024 |

Data extracted from Livermore et al., 2014. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 2: In Vitro Activity of this compound/Trimethoprim (19:1 ratio) against Non-fermenters and Enterobacteriaceae

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Stenotrophomonas maltophilia (50) | 1 | 2 | ≤0.5-16 |

| Burkholderia cepacia complex (50) | 1 | 4 | ≤0.5->32 |

| Other non-fermenters (70) | 1 | 4 | ≤0.5-32 |

| Carbapenemase-producing Enterobacteriaceae (20) | >32 | >32 | 1->32 |

| ESBL-producing Enterobacteriaceae (20) | >32 | >32 | ≤0.5->32 |

Data extracted from Livermore et al., 2014. MIC values are expressed with respect to the trimethoprim component.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution (CLSI Method)

The Clinical and Laboratory Standards Institute (CLSI) agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a detailed protocol adapted for testing sulfonamides like this compound.

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator at 35°C ± 2°C

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Agar Plates: a. Melt MHA and cool to 45-50°C in a water bath. b. Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent. c. Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles. d. Pour the agar into sterile petri dishes to a depth of 3-4 mm. e. Allow the agar to solidify at room temperature. f. Include a growth control plate containing no antimicrobial agent.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot upon inoculation.

-

Inoculation: a. Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. b. Allow the inoculum spots to dry completely before inverting the plates.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHPS by monitoring the consumption of a substrate or the formation of a product. A common method is a coupled spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is used as a substrate by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be monitored to determine DHPS activity.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (as the coupling enzyme)

-

7,8-dihydropterin pyrophosphate (DHPP)

-

para-aminobenzoic acid (PABA)

-

NADPH

-

This compound (or other inhibitors)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DHPP, PABA, NADPH, and an excess of DHFR.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition and Initiation of Reaction: Add a known amount of DHPS to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHPS activity. d. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations of Key Pathways and Workflows

References

Methodological & Application

Application Notes and Protocols for Antibacterial Susceptibility Testing of Sulfametrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfametrole is a sulfonamide antibiotic that inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for microbial proliferation.[1][2] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[1][3] This bacteriostatic action makes it effective against a range of Gram-positive and Gram-negative bacteria. This document provides detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound.

Given the limited availability of specific, standardized susceptibility testing guidelines for this compound from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this protocol leverages the established methodologies for the structurally and mechanistically similar sulfonamide, sulfamethoxazole. Scientific literature suggests that the in vitro activity of this compound is comparable to that of sulfamethoxazole, making the use of sulfamethoxazole breakpoints a pragmatic and scientifically supported approach in the absence of specific criteria for this compound.

Mechanism of Action of this compound

This compound, like other sulfonamides, targets the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing (AST), such as those outlined by CLSI and EUCAST, are recommended. The primary methods include broth microdilution, agar dilution, and disk diffusion.

General Recommendations

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the recommended media for testing most non-fastidious bacteria.[4] The concentration of thymidine in the medium should be low, as it can interfere with sulfonamide activity.[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh (18-24 hour) agar plate in sterile saline or broth.

-

Incubation: Incubate plates or panels at 35 ± 2°C in ambient air for 16-20 hours for most bacteria.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution:

Caption: Workflow for the Broth Microdilution Method.

Agar Dilution Method

Similar to broth microdilution, this method also determines the MIC.

Procedure:

-

Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound.

-

Spot-inoculate the standardized bacterial suspension onto the surface of each plate.

-

Include a growth control plate without any antibiotic.

-

Incubate the plates as described above.

-

The MIC is the lowest concentration of this compound that inhibits visible growth.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).

Procedure:

-

Prepare a lawn of the test organism on a Mueller-Hinton agar plate by swabbing the entire surface with the standardized inoculum.

-

Aseptically apply a paper disk impregnated with a specific amount of this compound (or a sulfamethoxazole disk as a surrogate) to the surface of the agar.

-

Incubate the plate.

-

Measure the diameter of the zone of inhibition around the disk.

-

Interpret the results based on the zone diameter interpretive criteria for sulfamethoxazole.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results.[5] Standard QC strains with known susceptibility profiles should be tested concurrently with clinical isolates.[5]

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Enterococcus faecalis ATCC® 29212™

-

Haemophilus influenzae ATCC® 49247™

Quality Control Ranges

As specific QC ranges for this compound are not established, the ranges for Trimethoprim-Sulfamethoxazole from CLSI and EUCAST guidelines should be used.

Table 1: CLSI Quality Control Ranges for Trimethoprim-Sulfamethoxazole (1.25/23.75 µg Disk)

| Quality Control Strain | Zone Diameter (mm) | MIC (µg/mL) |

| Escherichia coli ATCC® 25922™ | 23-29 | ≤0.5/9.5 |

| Staphylococcus aureus ATCC® 25923™ | 24-32 | ≤0.5/9.5 |

| Pseudomonas aeruginosa ATCC® 27853™ | Not Applicable | >32/608 |

| Enterococcus faecalis ATCC® 29212™ | Not Applicable | >32/608 |

| Haemophilus influenzae ATCC® 49247™ | 17-25 | ≤0.03/0.57 - 0.25/4.75 |

Source: CLSI M100, 34th Ed., 2024[1][2]

Table 2: EUCAST Quality Control Ranges for Trimethoprim-Sulfamethoxazole

| Quality Control Strain | Zone Diameter (mm) (1.25/23.75 µg Disk) | MIC (mg/L) |

| Escherichia coli ATCC® 25922™ | 23-29 | 0.06 - 0.5 |

| Staphylococcus aureus ATCC® 25923™ | 22-28 | 0.12 - 1 |

| Pseudomonas aeruginosa ATCC® 27853™ | 0 | >64 |

| Enterococcus faecalis ATCC® 29212™ | 0 | >64 |

| Haemophilus influenzae ATCC® 49247™ | 14-22 | 0.03 - 0.25 |

Source: EUCAST Quality Control Tables v. 13.1, 2023 (Note: EUCAST MIC values are for trimethoprim)

Interpretation of Results

The interpretation of MIC values or zone diameters requires the use of clinical breakpoints. As breakpoints specific to this compound are not available, the breakpoints for sulfamethoxazole (typically in combination with trimethoprim) from CLSI and EUCAST are recommended for interpretation.

Logical Flow for Result Interpretation:

Caption: Logical workflow for interpreting susceptibility results.

Table 3: CLSI Breakpoints for Trimethoprim-Sulfamethoxazole (µg/mL)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤2/38 | - | ≥4/76 |

| Staphylococcus aureus | ≤2/38 | - | ≥4/76 |

| Stenotrophomonas maltophilia | ≤2/38 | - | ≥4/76 |

Source: CLSI M100, 34th Ed., 2024. Breakpoints are for the combination agent.[1][2]

Table 4: EUCAST Breakpoints for Trimethoprim-Sulfamethoxazole (mg/L)

| Organism | Susceptible (S) | Resistant (R) |

| Enterobacterales | ≤2 | >4 |

| Staphylococcus aureus | ≤2 | >4 |

| Stenotrophomonas maltophilia | ≤4 | >4 |

Source: EUCAST Breakpoint Tables v. 14.0, 2024. Breakpoints are expressed as the trimethoprim concentration.[3]

Disclaimer

The protocols and interpretive criteria provided in this document are based on the best available scientific evidence in the absence of specific guidelines for this compound. It is the responsibility of the user to validate these methods for their specific applications and to stay informed of any updates from regulatory bodies such as CLSI and EUCAST.

References

Application Notes and Protocols for the Solid-Phase Extraction of Sulfametrole from Environmental Water Samples

Introduction

Sulfametrole is a sulfonamide antibiotic used in human and veterinary medicine.[1][2][3] Its presence in environmental water sources, arising from excretion and improper disposal, is a growing concern due to the potential for antibiotic resistance development and adverse ecological effects.[4] Accurate monitoring of this compound concentrations in water bodies is crucial for assessing environmental risk and ensuring water quality. Solid-phase extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of trace organic contaminants like this compound from complex aqueous matrices.[4][5] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from environmental water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₄O₃S₂ | [6][7] |

| Molecular Weight | 286.33 g/mol | [2] |

| pKa | 4.70 | [2] |

| Solubility (at 25°C, pH 5.5) | 460 mg/L | [2] |

| Solubility (at 25°C, pH 7.0) | 1,700 mg/L | [2] |

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[8] In the context of extracting this compound from water, a water sample is passed through a solid sorbent material packed in a cartridge or disk.[9] this compound, being an organic molecule, adsorbs to the sorbent while the aqueous matrix passes through. Subsequently, the retained this compound is eluted from the sorbent using a small volume of an organic solvent. This process not only isolates the analyte of interest but also concentrates it, thereby increasing the sensitivity of subsequent analytical determination by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Experimental Workflow for this compound Extraction

Caption: A generalized workflow for the solid-phase extraction of this compound from environmental water samples.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized and validated for specific water matrices.

1. Materials and Reagents

-

Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for a broad range of sulfonamides.[11][12] Other sorbents like Mixed-Mode Cation Exchange (MCX) can also be effective.[13]

-

This compound analytical standard

-

Isotope-labeled internal standard (optional, for improved quantification)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Hydrochloric acid or formic acid (for pH adjustment)

-

0.45 µm filters (e.g., glass fiber or nylon)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials for analysis

2. Sample Preparation

-

Collect water samples in clean glass bottles.

-

Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.[14]

-

For a 500 mL water sample, adjust the pH to a range of 4 to 7 using diluted hydrochloric acid or formic acid.[10][12]

-

(Optional but recommended) Spike the sample with an appropriate internal standard to a final concentration of approximately 40 ng/L.[10]

3. Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Place the HLB cartridges on an SPE vacuum manifold.

-

Wash the cartridges with 6 mL of methanol.

-

Equilibrate the cartridges with 6 mL of LC-MS grade water. Do not allow the cartridge to dry out before sample loading.[12]

-

-

Sample Loading:

-

Load the prepared 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[10]

-

-

Cartridge Washing:

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the retained this compound from the cartridge with two aliquots of 4 mL of methanol containing 2% aqueous ammonia.[10] Collect the eluate.

-

4. Eluate Concentration and Reconstitution

-

Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.[10]

-

Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 1:1 methanol:water).[12]

-

Vortex the reconstituted sample and filter it through a 0.2 µm syringe filter into an autosampler vial for instrumental analysis.[12]

Logical Relationship of SPE Steps

Caption: Logical flow of the key stages in the solid-phase extraction and analysis of this compound.

Performance Data

The following table summarizes typical performance data for the analysis of sulfonamides in water using SPE followed by LC-MS/MS. Note that specific values for this compound may vary depending on the exact experimental conditions and the water matrix.

| Parameter | Typical Value Range | Water Matrix | Reference |

| Recovery | 70 - 96% | Pure Water | [10] |

| 79 - 118% | Pure, Tap, River, Seawater | [11] | |

| 80 - 90% | Surface Water | [10] | |

| Limit of Detection (LOD) | 0.01 - 0.05 ng/L | Pure, Tap, River, Seawater | [11] |

| 0.2 - 0.4 ng/mL | Ultrapure Water | [15] | |

| Limit of Quantification (LOQ) | Several ppt (ng/L) level | Water | [10] |

| Linearity (r²) | > 0.998 | 0.5 - 100 µg/L | [10] |

| Relative Standard Deviation (RSD) | < 15% | Pure Water | [10] |

| < 20% | Surface Water | [10] |

Troubleshooting

-

Low Recovery:

-

Cause: Incomplete elution, breakthrough during sample loading, or inappropriate sample pH.

-

Solution: Ensure the elution solvent is strong enough (e.g., by adding a modifier like ammonium hydroxide). Check the sample loading flow rate; a slower rate can improve retention. Verify the sample pH is appropriate for the analyte and sorbent chemistry.

-

-

High Variability (Poor Reproducibility):

-

Cause: Inconsistent flow rates, incomplete drying of the sorbent before elution, or matrix effects.

-

Solution: Use a vacuum manifold with flow control. Ensure the cartridge is thoroughly dried after the washing step. The use of isotope-labeled internal standards is highly recommended to correct for matrix effects.[11]

-

-

Contamination:

-

Cause: Contaminated reagents, glassware, or carryover from the SPE manifold.

-

Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a method blank with each batch of samples to check for contamination.[16]

-

The described solid-phase extraction protocol provides a robust and reliable method for the extraction and pre-concentration of this compound from environmental water samples. The use of HLB cartridges offers good recoveries for a range of sulfonamides. When coupled with a sensitive analytical technique like LC-MS/MS, this method allows for the accurate quantification of this compound at environmentally relevant concentrations. Method validation, including the assessment of recovery, precision, and matrix effects, is essential for achieving high-quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. karger.com [karger.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. scielo.org.za [scielo.org.za]

- 5. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H10N4O3S2 | CID 64939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. hpst.cz [hpst.cz]

- 11. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

Application Note: Quantitative Analysis of Sulfametrole in Wastewater by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of sulfametrole in wastewater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are based on established methods for sulfonamide analysis and provide a robust framework for sensitive and selective quantification.

Introduction

This compound is a sulfonamide antibiotic used in human and veterinary medicine. Its presence in wastewater is a growing environmental concern due to the potential for promoting antibiotic resistance and its adverse effects on aquatic ecosystems. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of this compound in complex wastewater matrices. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of this compound from wastewater samples using Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.

Materials:

-

Wastewater sample

-

Oasis HLB SPE Cartridges (e.g., 200 mg, 6 cc)

-

Methanol (HPLC grade)

-

Milli-Q® water or equivalent

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample pH Adjustment: Adjust the pH of the wastewater sample to approximately 4.0 with formic acid.[1]

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q® water.[2]

-

Sample Loading: Load the pH-adjusted wastewater sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum or by passing air for 10 minutes.

-

Elution: Elute the analyte from the cartridge with two aliquots of 4 mL of methanol. Some methods suggest using methanol with a modifier like 2% aqueous ammonia for improved recovery of sulfonamides.[3]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Vortex the reconstituted sample and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

Caption: Workflow for the extraction and concentration of this compound from wastewater.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).[4]

-

Flow Rate: 0.2 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 30°C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 350°C.[4]

-

Sheath Gas Pressure (N2): 40 units.[4]

-

Collision Gas: Argon.

MRM Transitions for this compound: this compound is an isomer of sulfamethoxazole and is expected to have the same precursor ion and similar fragmentation patterns. The following MRM transitions are proposed for this compound and should be confirmed by direct infusion of a standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 254.1 | 156.1 | ~16 | 200 |

| This compound (Qualifier) | 254.1 | 108.1 | ~20 | 200 |

| This compound (Qualifier) | 254.1 | 92.1 | ~30 | 200 |

Note: Collision energies are instrument-dependent and should be optimized. The fragmentation of sulfamethoxazole to the m/z 156 ion involves the heterolytic cleavage of the S-N bond.[4] The formation of the m/z 108 and 92 ions are also characteristic fragmentation pathways for sulfonamides.[4]

Logical Relationship for Method Development

Caption: Logical flow for developing the LC-MS/MS method for this compound.

Quantitative Data

The following table summarizes typical performance data for the analysis of sulfonamides in wastewater using LC-MS/MS. This data is for sulfamethoxazole, a structural isomer of this compound, and similar performance is expected for this compound.

| Parameter | Sulfamethoxazole | Reference |

| Limit of Detection (LOD) | 0.5 - 5 ng/L | [1] |

| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L | [5] |

| Recovery | > 50% | [1] |

| Intra-day Precision (%RSD) | 0.5 - 2.0% | [1] |

| Inter-day Precision (%RSD) | 1.4 - 8.3% | [1] |

Discussion

The described method provides a robust and sensitive approach for the quantification of this compound in wastewater. The use of solid-phase extraction is crucial for removing matrix interferences and concentrating the analyte to achieve low detection limits. The LC-MS/MS parameters are based on well-established principles for sulfonamide analysis.

Key Considerations:

-

Matrix Effects: Wastewater is a complex matrix that can cause ion suppression or enhancement. The use of an isotopically labeled internal standard for this compound is highly recommended to compensate for these effects and improve the accuracy of quantification.

-

Method Validation: The method should be fully validated according to established guidelines, including the determination of linearity, accuracy, precision, LOD, LOQ, and matrix effects for this compound in the specific wastewater matrix being analyzed.

-

Isomer Specificity: While this compound and sulfamethoxazole have the same mass, they can be chromatographically separated using the described LC conditions. It is important to confirm the retention time of this compound using a pure standard.

Conclusion

This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound in wastewater. By utilizing solid-phase extraction for sample preparation and a well-defined LC-MS/MS method, researchers can achieve the low detection limits required for environmental monitoring. The provided methodologies and expected performance data serve as a valuable resource for laboratories involved in the analysis of emerging contaminants in environmental samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. agilent.com [agilent.com]

Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[2][4][5] Sulfonamides, such as Sulfametrole, are a class of synthetic antimicrobial drugs that act as competitive inhibitors of DHPS.[1][2][5] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA), and compete with pABA for binding to the active site, thereby blocking the production of dihydropteroate.[2][5] Measuring the inhibitory activity of compounds like this compound against DHPS is a fundamental step in antimicrobial drug discovery and in understanding resistance mechanisms. This application note details a robust and continuous spectrophotometric assay for quantifying the inhibition of DHPS.

Assay Principle

The activity of DHPS is determined using a coupled enzymatic assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][3] The product, dihydropteroate, is then reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[6][7] Inhibitors of DHPS, like this compound, will decrease the rate of NADPH consumption. This method provides a sensitive and reproducible means to determine kinetic parameters and inhibitor potency (e.g., IC50 values) and is amenable to a 96-well plate format for higher throughput screening.[6][7]

Mechanism of DHPS Inhibition by this compound

The diagram below illustrates the folate synthesis pathway and the competitive inhibition mechanism of this compound.

Caption: this compound competitively inhibits DHPS, blocking pABA binding.

Experimental Protocol

This protocol is adapted from a continuous, coupled spectrophotometric assay.[6][7]

Materials and Reagents

-

Enzymes:

-

Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest (e.g., E. coli, S. aureus).

-

Recombinant Dihydrofolate Reductase (DHFR) (as the coupling enzyme).

-

-

Substrates & Cofactors:

-

p-Aminobenzoic acid (pABA) (Sigma-Aldrich)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (Toronto Research Chemicals)

-

β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH) (Sigma-Aldrich)

-

-

Inhibitor:

-

This compound (MedChemExpress or equivalent)

-

-

Buffer and Other Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Magnesium Chloride (MgCl₂)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates (e.g., Corning 3635)

-

-

Equipment:

-

UV-Vis microplate reader capable of reading absorbance at 340 nm with temperature control.

-

Standard laboratory pipettes and multichannel pipettes.

-

Reagent reservoirs.

-

Procedure

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

-

Enzyme Mix: Prepare a fresh solution containing DHPS and an excess of DHFR in assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of dihydropteroate is not rate-limiting.

-

Substrate Mix: Prepare a fresh solution containing pABA and NADPH in assay buffer.

-

Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions from this stock in DMSO to generate a range of inhibitor concentrations for IC50 determination.

2. Assay Workflow:

DHPS Inhibition Assay Workflow

The following diagram outlines the key steps of the experimental protocol.

Caption: Step-by-step workflow for the DHPS inhibition assay.

3. Detailed Steps (96-well plate format, 200 µL final volume):

-

Add 2 µL of this compound serial dilutions (in DMSO) to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of a pre-warmed mix containing the substrates (pABA, DHPP) and the cofactor (NADPH). Final concentrations should be optimized, but typical ranges are:

-

DHPS: 10-50 nM

-

DHFR: 1-2 Units/mL

-

pABA: 10-50 µM (near the Kₘ value)

-

DHPP: 10-50 µM (near the Kₘ value)

-

NADPH: 150-200 µM

-

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). Use the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert this to µM/min if necessary.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - ( (V_inhibitor - V_background) / (V_no_inhibitor - V_background) )] * 100

-

V_inhibitor is the rate in the presence of this compound.

-

V_no_inhibitor is the rate of the DMSO control.

-

V_background is the rate of a control well lacking the DHPS enzyme.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The inhibitory potency of sulfonamides can vary depending on the specific drug and the microbial source of the DHPS enzyme. The table below summarizes reported inhibition constants for various sulfonamides against E. coli DHPS.

| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | Assay Type |

| Sulfadiazine | E. coli | 2.5 µM | Not Specified |

| Diaminodiphenylsulfone | E. coli | 5.9 µM | Not Specified |

Data derived from a study on E. coli dihydropteroate synthetase.[8]

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Preparing a Sulfametrole Reference Standard for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfametrole is a sulfonamide antibacterial agent used in the treatment of various bacterial infections, often in combination with trimethoprim.[1][2][3] Accurate and reliable analytical data is paramount in drug development and quality control, necessitating the use of well-characterized reference standards. A reference standard is a highly purified and characterized substance used as a benchmark for the identification, purity assessment, and quantification of an active pharmaceutical ingredient (API).

These application notes provide a comprehensive guide for the preparation, characterization, and management of a this compound reference standard for laboratory use. The protocols outlined below are based on established principles of chemical synthesis, purification, and analytical validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and storage.

| Property | Value |

| IUPAC Name | 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide[2][4] |

| Molecular Formula | C₉H₁₀N₄O₃S₂[4][5] |

| Molar Mass | 286.32 g·mol⁻¹[2][5] |

| CAS Number | 32909-92-5[4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in acetone and methanol. |

Preparation of this compound Reference Standard

The preparation of a primary reference standard involves the synthesis of high-purity this compound followed by rigorous purification.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a sulfonyl chloride with an appropriate amine. A general two-step process is outlined below.

Diagram of the Synthesis Pathway:

Caption: Synthetic pathway for this compound.

Purification Protocol

Purification is critical to remove impurities. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, and mixtures with water) to identify a suitable system where this compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Quality Control of the Reference Standard

The identity, purity, and potency of the prepared this compound reference standard must be rigorously established through a series of analytical tests. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines.

Diagram of the Reference Standard Characterization Workflow:

Caption: Workflow for the characterization of a this compound reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

An HPLC-UV method is essential for determining the purity of the this compound reference standard and for its quantitative assay.

Experimental Protocol: HPLC-UV Analysis of this compound

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 268 nm |

| Standard Solution | Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL) and dilute to appropriate concentrations for linearity and assay. |

| Sample Solution | Prepare the sample solution of the newly prepared this compound at a concentration similar to the standard solution. |

Validation Parameters (as per ICH Q2(R1))

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the assay concentration). |

| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |

| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |